IS-5-MN-2-Glu

Descripción general

Descripción

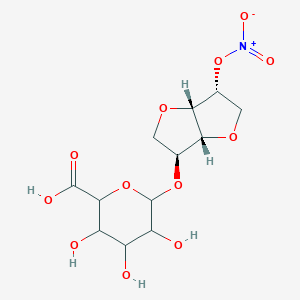

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₂H₁₇NO₁₂ and its molecular weight is 367.26 g/mol. The purity is usually 95%.

The exact mass of the compound 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Isosorbide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia antianginosa profiláctica

IS-5-MN-2-Glu, como metabolito del dinitrato de isosorbida (ISDN), presenta actividad vascular específica del nitrato, lo que lo convierte en un candidato potencial para el tratamiento antianginoso profiláctico . Su capacidad para disminuir el metabolismo de primer paso mientras conserva la actividad vasodilatadora podría ofrecer un efecto terapéutico más constante en comparación con el ISDN.

Formulaciones de liberación controlada

El desarrollo de formulaciones de liberación controlada de this compound puede ayudar en el manejo de la angina de pecho al proporcionar un efecto terapéutico sostenido y prevenir la tolerancia al nitrato . Este enfoque garantiza la eficacia durante el día y mejora el cumplimiento del paciente.

Manejo de la insuficiencia renal

Los estudios han demostrado que this compound tiene un perfil cinético favorable en pacientes con insuficiencia renal . Esto lo convierte en una opción adecuada para la terapia antianginosa en este grupo de pacientes, ya que no se acumula a niveles dañinos debido a la mínima excreción renal.

Aplicaciones agroquímicas

Más allá de los productos farmacéuticos, la estructura química única de this compound se puede aprovechar en la industria agroquímica para el desarrollo de agentes avanzados de protección de cultivos, como herbicidas, insecticidas o fungicidas .

Inhibición de la recaptación de serotonina y propiedades antidepresivas

Se ha identificado que this compound tiene propiedades antidepresivas potenciales y puede actuar como un inhibidor de la recaptación de serotonina . Esta aplicación podría conducir a nuevos tratamientos para la depresión y otros trastornos del estado de ánimo.

Sistemas sinérgicos de administración de fármacos

La investigación sobre estrategias de administración sinérgicas ha explorado la coadministración de this compound con otros fármacos, como la artesunatina, para mejorar los resultados terapéuticos . Esto podría ser particularmente beneficioso en los tratamientos que requieren una combinación de efectos terapéuticos.

Donación de óxido nítrico y vasodilatación

Como donante de óxido nítrico, this compound se puede utilizar en investigaciones que se centran en los mecanismos de vasodilatación y el papel del óxido nítrico en varios procesos fisiológicos .

Estudios farmacocinéticos

This compound es valioso en los estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción (ADME) de los fármacos . Su ruta metabólica predecible ayuda en el diseño de fármacos con mejor biodisponibilidad y eficacia.

Mecanismo De Acción

Target of Action

IS-5-MN-2-Glu is a primary metabolite of Isosorbide-5-mononitrate (IS-5-MN) It’s known that is-5-mn, the parent compound, is used in the treatment of angina pectoris , implying that its targets could be related to cardiovascular function.

Mode of Action

It’s known that is-5-mn, the parent compound, works by relaxing the smooth muscles in the walls of blood vessels, leading to dilation of the coronary arteries . This increases the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Biochemical Pathways

It’s known that is-5-mn, the parent compound, is involved in the nitric oxide-cgmp pathway, which plays a crucial role in vascular smooth muscle relaxation .

Pharmacokinetics

This compound is a metabolite of IS-5-MN . IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This means that the drug can reach the systemic circulation unchanged when administered orally . The median elimination half-lives of IS-5-MN and this compound were found to be 0.7 and 2.5 hours, respectively .

Result of Action

It’s known that is-5-mn, the parent compound, can cause relaxation of vascular smooth muscle, leading to dilation of the coronary arteries . This can increase the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired liver function need to be careful when administered IS-5-MN, the parent compound, as higher concentrations than normal were found in these patients . Furthermore, renal function can also impact the pharmacokinetics of IS-5-MN .

Análisis Bioquímico

Biochemical Properties

Isosorbide-5-mononitrate-2-glucuronide is involved in several biochemical reactions. It is a primary metabolite of IS-5-MN, which is known for its complete absolute bioavailability due to the absence of any first-pass effect . This property makes it a crucial compound in patients with impaired liver function .

Cellular Effects

The effects of Isosorbide-5-mononitrate-2-glucuronide on cells are primarily related to its parent compound, IS-5-MN. IS-5-MN has been found to have significant effects on patients with hepatic failure, with higher concentrations than normal found in these patients . The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Molecular Mechanism

The molecular mechanism of Isosorbide-5-mononitrate-2-glucuronide is closely tied to its parent compound, IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This property is crucial in patients with impaired liver function, as higher concentrations than normal were found in these patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Dosage Effects in Animal Models

The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses . Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Metabolic Pathways

Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Transport and Distribution

The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect .

Subcellular Localization

Its parent compound, IS-5-MN, is known to have significant effects on patients with hepatic failure, suggesting that it may be localized in the liver cells .

Propiedades

IUPAC Name |

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSDQNPAIOBOQ-KUIJWGRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954531 | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32871-20-8 | |

| Record name | Isosorbide-5-mononitrate-2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unfortunately, the abstract for the paper "Kinetics of IS-5-MN and Its Glucuronide in Patients with Renal Failure" [] does not provide specific details on the metabolic pathways of IS-5-MN in patients with renal failure. To get a complete understanding of the metabolic processes, you would need to access the full text of the research paper.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

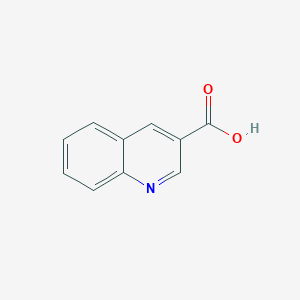

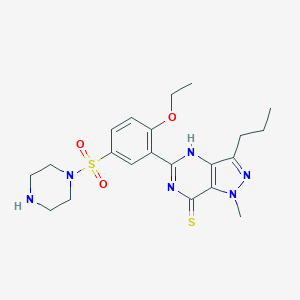

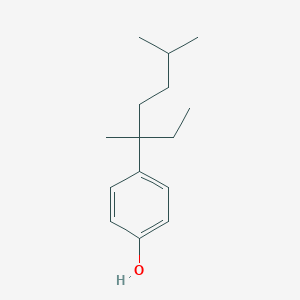

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)

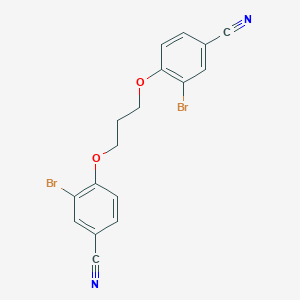

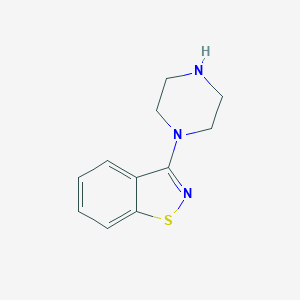

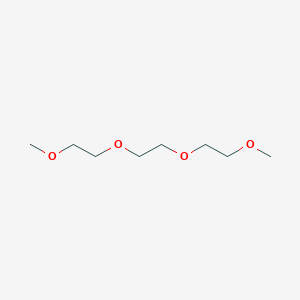

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

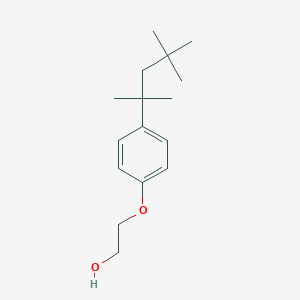

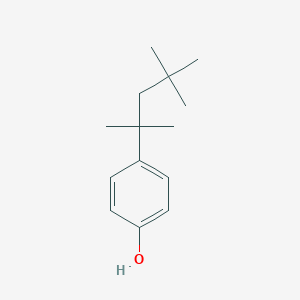

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)